molecular formula C23H20ClN3O2S B2718122 N-(3-chlorophenyl)-2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 1207041-65-3

N-(3-chlorophenyl)-2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2718122
CAS No.: 1207041-65-3
M. Wt: 437.94
InChI Key: HIUXBWYJODKJRV-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H20ClN3O2S and its molecular weight is 437.94. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Compounds with similar structural motifs have been synthesized and characterized, demonstrating the versatility of heterocyclic chemistry in generating compounds with potential biological and industrial applications. For example, the synthesis and characterization of benzimidazole derivatives have been reported, highlighting their potential as corrosion inhibitors for carbon steel in acidic solutions, showcasing the utility of such compounds in material science and engineering applications (Rouifi et al., 2020).

Biological Activity Evaluation

  • Derivatives similar to the compound have been evaluated for antitumor activity. For instance, N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives were screened for their antitumor activity against various human tumor cell lines, indicating the potential of these compounds in cancer research (Yurttaş et al., 2015).
  • Some compounds have been investigated for their antibacterial activity, presenting a possible avenue for the development of new antimicrobial agents. Research on bis-heterocyclic sulfamoyl acetamides revealed potential antimicrobial properties against specific strains of bacteria and fungi, suggesting the relevance of these compounds in addressing antibiotic resistance challenges (Divya et al., 2015).

Molecular Modeling and Computational Studies

  • Computational studies, including molecular modeling and quantum mechanical studies, have been conducted on benzothiazolinone acetamide analogs to investigate their ligand-protein interactions and photovoltaic efficiency. These studies provide insights into the molecular interactions at play and the potential application of these compounds in dye-sensitized solar cells (DSSCs), highlighting the intersection of organic chemistry with renewable energy technologies (Mary et al., 2020).

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[1-(furan-2-ylmethyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3O2S/c1-16-7-9-17(10-8-16)21-13-25-23(27(21)14-20-6-3-11-29-20)30-15-22(28)26-19-5-2-4-18(24)12-19/h2-13H,14-15H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIUXBWYJODKJRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2CC3=CC=CO3)SCC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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